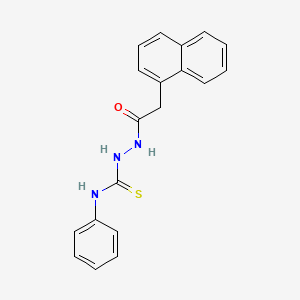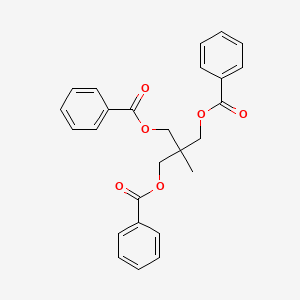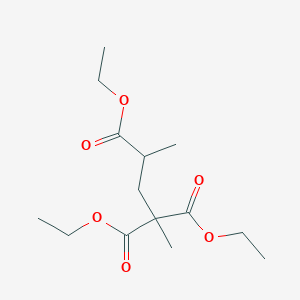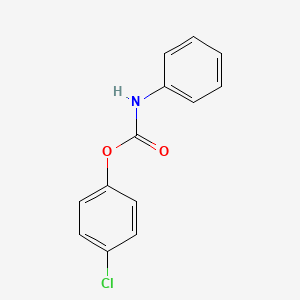![molecular formula C16H15N5OS B11963989 2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-phenylacetamide](/img/structure/B11963989.png)
2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-phenylacetamide is a chemical compound with the molecular formula C16H15N5OS and a molecular weight of 325.395 g/mol . This compound is known for its unique structure, which includes a tetrazole ring and a thioether linkage, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-phenylacetamide typically involves the reaction of 3-methylphenyl isothiocyanate with sodium azide to form the tetrazole ring. This intermediate is then reacted with N-phenylacetamide under specific conditions to yield the final product . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted tetrazole derivatives.
Applications De Recherche Scientifique
2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly urease inhibitors.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-phenylacetamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide . This inhibition can disrupt the nitrogen cycle in microorganisms, leading to their death or reduced activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide
- 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide
Uniqueness
2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-phenylacetamide is unique due to its specific substitution pattern on the tetrazole ring, which can influence its reactivity and interaction with biological targets. The presence of the 3-methylphenyl group can enhance its binding affinity and specificity compared to other similar compounds .
Propriétés
Formule moléculaire |
C16H15N5OS |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C16H15N5OS/c1-12-6-5-9-14(10-12)21-16(18-19-20-21)23-11-15(22)17-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,22) |
Clé InChI |
YGWDYBHTEMNEJH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-chloro-N-[(diphenylphosphoryl)methyl]benzamide](/img/structure/B11963942.png)


![4,6-Dimethyl-2-oxo-1-[(2-thienylmethylene)amino]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B11963958.png)




![5-(2-methylphenyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11963986.png)
